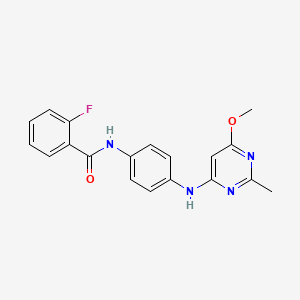
2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a type of benzamide derivative that has been synthesized through a series of chemical reactions.
作用機序
Target of Action
The primary target of 2-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8 is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known to interact with its target, mapk8 . The interaction between the compound and MAPK8 may result in changes in the kinase’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
Given the target of this compound, it is likely to be involved in mapk signaling pathways . These pathways play crucial roles in various cellular processes, and any changes in these pathways could have downstream effects on cell function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
Given its target, it is likely to influence cellular processes regulated by mapk8 .
実験室実験の利点と制限
One of the main advantages of using 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. One direction is to further study the mechanism of action of this compound and identify the specific enzymes that it inhibits. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a drug candidate. Additionally, future research could focus on developing more water-soluble derivatives of this compound to improve its in vivo administration.
合成法
The synthesis of 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluoro-4-nitrobenzoic acid, which is reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the intermediate product. This intermediate product is then reacted with 6-methoxy-2-methylpyrimidin-4-amine to form the final product.
科学的研究の応用
The scientific research application of 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is primarily in the field of drug discovery. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.
特性
IUPAC Name |
2-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-21-17(11-18(22-12)26-2)23-13-7-9-14(10-8-13)24-19(25)15-5-3-4-6-16(15)20/h3-11H,1-2H3,(H,24,25)(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINIMXACGHYDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

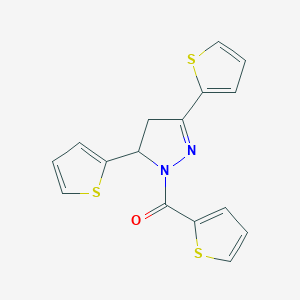
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)
![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)
![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)
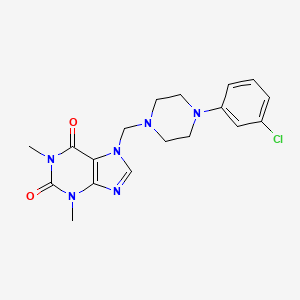
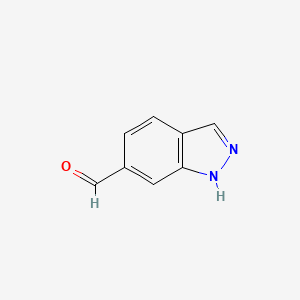
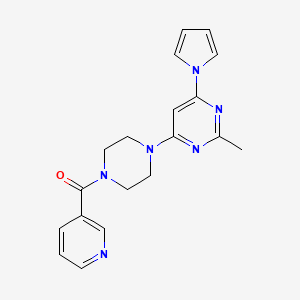
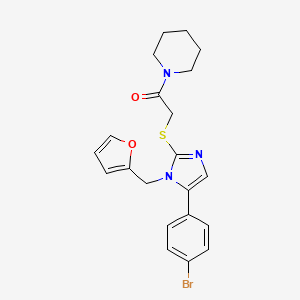
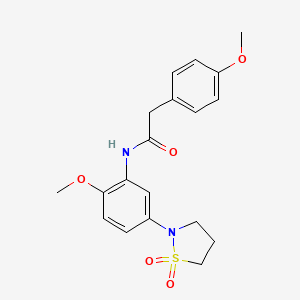
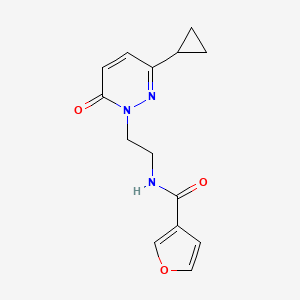
![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)
![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)
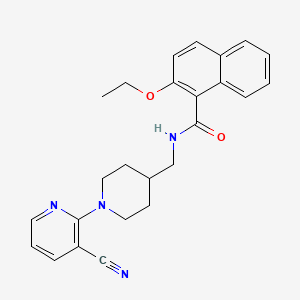
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)